molecular formula C12H9FN2O2S B1312056 3-[(4-Fluorophenyl)thio]-5-nitroaniline CAS No. 310451-79-7

3-[(4-Fluorophenyl)thio]-5-nitroaniline

Cat. No. B1312056
M. Wt: 264.28 g/mol
InChI Key: BEJBRMJZDNGXEO-UHFFFAOYSA-N
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Description

“3-[(4-Fluorophenyl)thio]-5-nitroaniline” is a biochemical used for proteomics research . It has a molecular weight of 264.28 and its molecular formula is C12H9FN2O2S .


Molecular Structure Analysis

The molecular structure of “3-[(4-Fluorophenyl)thio]-5-nitroaniline” can be represented by the SMILES string: C1=CC(=CC=C1F)SC2=CC(=CC(=C2)N+[O-])N .

Scientific Research Applications

Solvatochromic Probes

One study detailed the synthesis of amino-acid-functionalized solvatochromic probes through a nucleophilic aromatic substitution reaction. The compounds exhibited solvatochromism, which was analyzed using Kamlet–Taft solvent polarity parameters. This property makes them suitable for studying solvent effects in various chemical environments (Schreiter & Spange, 2008).

Conformational Polymorphism

Another investigation focused on the thermochemistry and conformational polymorphism of a hexamorphic crystal system. This study revealed different molecular conformations and packing modes, affecting crystal colors and thermodynamic stability. Such research aids in understanding the polymorphic behavior of materials, which is crucial for pharmaceuticals and material science (Yu et al., 2000).

Antimicrobial Agents

Research on the synthesis of new fluorinated amino-heterocyclic compounds bearing the 6-aryl-5-oxo-1,2,4-triazin-3-yl moiety demonstrated potential antimicrobial activity. Compounds containing both nitro and fluorine elements showed high activity, highlighting the role of these derivatives in developing new antimicrobial agents (Bawazir & Abdel-Rahman, 2018).

Fluorescent Dyes

A study on Boranil fluorophores, which included a nitro-phenyl group, explored their reduction to anilino forms and subsequent conversion to various derivatives, including fluorescent dyes. This research opens pathways for creating functionalized fluorescent materials for bioimaging and sensor applications (Frath et al., 2012).

Structural Characterization

The crystal structure analysis of substituted thiophenes, such as (4-fluorophenyl)(2-(methylthio)thiophen-3-yl)methanone, provided insights into their molecular and conformational properties. Such studies are essential for designing materials with specific optical or electronic properties (Nagaraju et al., 2018).

properties

IUPAC Name

3-(4-fluorophenyl)sulfanyl-5-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9FN2O2S/c13-8-1-3-11(4-2-8)18-12-6-9(14)5-10(7-12)15(16)17/h1-7H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEJBRMJZDNGXEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1F)SC2=CC(=CC(=C2)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9FN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501261735
Record name 3-[(4-Fluorophenyl)thio]-5-nitrobenzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501261735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(4-Fluorophenyl)thio]-5-nitroaniline

CAS RN

310451-79-7
Record name 3-[(4-Fluorophenyl)thio]-5-nitrobenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=310451-79-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[(4-Fluorophenyl)thio]-5-nitrobenzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501261735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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